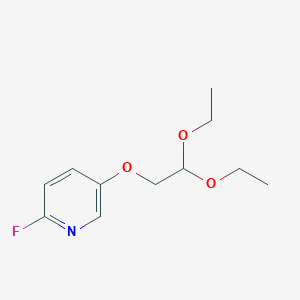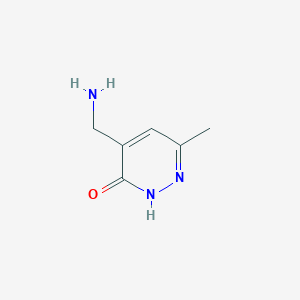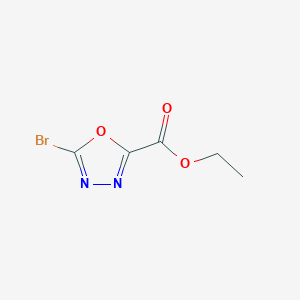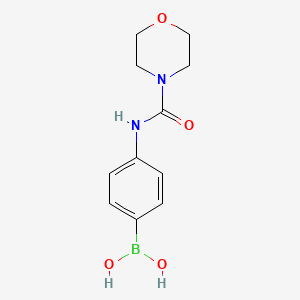
2-メトキシ-6-(トリフルオロメチル)ニコチン酸
概要
説明
2-Methoxy-6-(trifluoromethyl)nicotinic acid is an organic compound with the molecular formula C8H6F3NO3 and a molecular weight of 221.13 g/mol . It is a derivative of nicotinic acid, characterized by the presence of a methoxy group at the 2-position and a trifluoromethyl group at the 6-position on the pyridine ring
科学的研究の応用
2-Methoxy-6-(trifluoromethyl)nicotinic acid has several scientific research applications:
作用機序
Target of Action
This compound is often used as a pharmaceutical intermediate , which suggests that it may be metabolized into other active compounds that interact with specific biological targets.
Pharmacokinetics
It is slightly soluble in water (47 g/L at 25°C) , which may influence its bioavailability and distribution in the body.
Action Environment
生化学分析
Biochemical Properties
2-Methoxy-6-(trifluoromethyl)nicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with nicotinic acid receptors, which are involved in lipid metabolism and anti-inflammatory responses . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity.
Cellular Effects
The effects of 2-Methoxy-6-(trifluoromethyl)nicotinic acid on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in inflammatory responses and lipid metabolism . Additionally, it can modulate cell signaling pathways such as the NF-κB pathway, which plays a crucial role in immune responses.
Molecular Mechanism
At the molecular level, 2-Methoxy-6-(trifluoromethyl)nicotinic acid exerts its effects through several mechanisms. It binds to specific receptors and enzymes, leading to either inhibition or activation of their activity. This binding can result in changes in gene expression, particularly those genes involved in metabolic and inflammatory pathways . The compound’s ability to modulate enzyme activity is crucial for its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methoxy-6-(trifluoromethyl)nicotinic acid can change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro studies where it has been used to modulate gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of 2-Methoxy-6-(trifluoromethyl)nicotinic acid vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects on lipid metabolism and inflammatory responses. At higher doses, it can exhibit toxic effects, including liver toxicity and adverse effects on kidney function . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
2-Methoxy-6-(trifluoromethyl)nicotinic acid is involved in several metabolic pathways. It interacts with enzymes such as nicotinic acid phosphoribosyltransferase, which is involved in the biosynthesis of NAD+ . This interaction can influence metabolic flux and the levels of various metabolites, thereby affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 2-Methoxy-6-(trifluoromethyl)nicotinic acid is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cell membranes, ensuring its proper localization and accumulation within target tissues . The compound’s distribution is crucial for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-Methoxy-6-(trifluoromethyl)nicotinic acid is essential for its activity. It is often directed to specific compartments or organelles within the cell, such as the nucleus or mitochondria . This targeting is mediated by specific signals or post-translational modifications that ensure the compound reaches its site of action, thereby exerting its biochemical effects.
準備方法
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2,6-dichloro-4-trifluoromethyl nicotinic acid with methanol in the presence of a base, followed by hydrolysis . The reaction conditions often involve temperatures around 100°C and the use of solvents such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .
化学反応の分析
Types of Reactions: 2-Methoxy-6-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or other reduced forms.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce methylated derivatives .
類似化合物との比較
2-Methyl-6-(trifluoromethyl)nicotinic acid: Similar structure but with a methyl group instead of a methoxy group.
2-(Arylamino)-6-(trifluoromethyl)nicotinic acid derivatives: These compounds have an arylamino group at the 2-position.
Uniqueness: 2-Methoxy-6-(trifluoromethyl)nicotinic acid is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct chemical properties and reactivity. The combination of these groups enhances its potential for diverse applications in research and industry .
特性
IUPAC Name |
2-methoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c1-15-6-4(7(13)14)2-3-5(12-6)8(9,10)11/h2-3H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZVYCJJQKEVJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80738778 | |
| Record name | 2-Methoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80738778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916160-41-3 | |
| Record name | 2-Methoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80738778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the compound, 2-methoxy-6-(trifluoromethyl)nicotinic acid N-tert-butyl-N '- (3-methoxy-2-methyl-benzoyl) -hydrazide, interact with its target and what are the downstream effects?
A1: The research paper focuses on developing bioavailable diacylhydrazine ligands capable of modulating exogenous gene expression through the ecdysone receptor complex. While it doesn't delve into the specific binding interactions of the complete compound, 2-methoxy-6-(trifluoromethyl)nicotinic acid serves as a key component of these ligands. [] It's likely incorporated into the ligand structure to enhance its binding affinity and selectivity for the ecdysone receptor complex. Binding of the complete diacylhydrazine ligand, which includes the 2-methoxy-6-(trifluoromethyl)nicotinic acid moiety, to the ecdysone receptor can ultimately lead to the regulation of gene transcription.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate](/img/structure/B1404055.png)
![2-Azaspiro[4.5]decane-7-carboxylic acid](/img/structure/B1404056.png)
![Ethyl 8-iodo-6-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1404060.png)
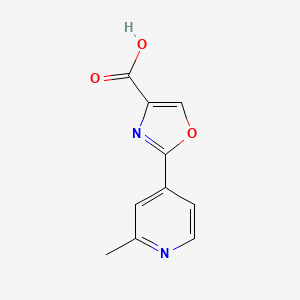
![N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide](/img/structure/B1404063.png)
![(7-Chlorobenzo[b]thiophen-2-yl)methanol](/img/structure/B1404064.png)
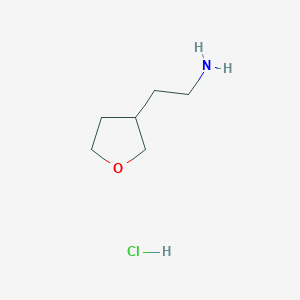
![1-Oxa-6-azaspiro[3.5]nonane](/img/structure/B1404069.png)
